molecular formula C10H14N4 B165505 2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole CAS No. 139703-59-6

2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole

Cat. No. B165505
M. Wt: 190.25 g/mol
InChI Key: MCGWCQIHIDJMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole, commonly known as AMB, is a benzimidazole derivative that has been widely used in scientific research due to its unique properties. AMB is a heterocyclic compound that contains a benzimidazole ring and an aminoethyl group. It has been shown to have significant biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism Of Action

AMB is a fluorescent molecule that binds to DNA and RNA through intercalation. It has been shown to preferentially bind to AT-rich regions of DNA and can cause changes in the DNA conformation and structure. AMB can also inhibit the activity of various enzymes that are involved in DNA replication and transcription.

Biochemical And Physiological Effects

AMB has been shown to have significant biochemical and physiological effects. It can induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent. AMB has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.

Advantages And Limitations For Lab Experiments

AMB has several advantages for use in lab experiments. It is a fluorescent molecule that can be easily detected and quantified. It has also been shown to have low toxicity and can be used at low concentrations. However, AMB has some limitations, including its potential to cause DNA damage and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of AMB in scientific research. One potential direction is the development of new AMB derivatives with improved solubility and specificity for nucleic acids. Another direction is the use of AMB in combination with other anti-cancer agents to enhance their efficacy. Additionally, AMB could be used in the development of new antimicrobial agents to combat antibiotic-resistant bacteria and fungi.

Scientific Research Applications

AMB has been extensively used in scientific research as a fluorescent probe for studying DNA and RNA. It has been shown to bind specifically to nucleic acids and can be used to detect changes in their conformation and structure. AMB has also been used to study the interaction between DNA and various proteins, including transcription factors and enzymes.

properties

CAS RN

139703-59-6

Product Name

2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

N'-(1-methylbenzimidazol-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H14N4/c1-14-9-5-3-2-4-8(9)13-10(14)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

MCGWCQIHIDJMAG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1NCCN

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCN

synonyms

1,2-Ethanediamine,N-(1-methyl-1H-benzimidazol-2-yl)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide (2.32 g, 9.98 mmol), 2N HCl (20 mL), and MeOH (20 mL) was heated under reflux for 20 hours. The mixture was concentrated, diluted with H2O, made basic (pH9) with 2.5N NaOH, and extracted with EtOAc. The combined extracts were dried and concentrated to give a brown oil. Purification by flash chromatography (eluent 10% MeOH/CH2Cl2) gave a yellow oil 1.47 g (77%).
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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